molecular formula C10H20N2O B13635084 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine

Cat. No.: B13635084
M. Wt: 184.28 g/mol
InChI Key: NIEUDMDBGRXROV-UHFFFAOYSA-N
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Description

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine is a nitrogen-containing heterocyclic compound with a pyrrolidine core linked via a propyl chain to an azetidine ring. This compound is of interest in medicinal chemistry due to its similarity to other bioactive pyrrolidine derivatives, which are often explored for their receptor-binding properties, enzyme inhibition, or pharmacokinetic advantages .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[3-(azetidin-3-yloxy)propyl]pyrrolidine

InChI

InChI=1S/C10H20N2O/c1-2-5-12(4-1)6-3-7-13-10-8-11-9-10/h10-11H,1-9H2

InChI Key

NIEUDMDBGRXROV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2CNC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine generally involves:

  • Step 1: Preparation of an azetidin-3-ol or azetidin-3-oxy intermediate.
  • Step 2: Formation of a 3-halo or 3-leaving group substituted propyl intermediate.
  • Step 3: Nucleophilic substitution or etherification to link the azetidin-3-oxy group to the propyl chain.
  • Step 4: Coupling of the propyl-azetidinyl ether intermediate with pyrrolidine via nucleophilic substitution at the terminal alkyl halide or activated leaving group.

This overall approach leverages nucleophilic substitution reactions (SN2) and protection/deprotection chemistry to ensure regio- and chemoselectivity.

Specific Preparation Routes and Reaction Conditions

Synthesis of Azetidin-3-ol and Azetidin-3-oxy Precursors
  • Azetidin-3-ol can be synthesized via reduction of azetidin-3-ones using reducing agents such as lithium aluminum hydride (LAH) under anhydrous conditions, yielding the corresponding azetidin-3-ol with high efficiency (>90% yield).

  • Alternatively, azetidin-3-oxy derivatives are prepared by nucleophilic substitution of azetidin-3-ol with alkyl halides or by ring-opening of azetidine derivatives under controlled conditions.

Reagent/Condition Reaction Type Product Yield/Notes
Lithium Aluminum Hydride Reduction Azetidin-3-ol >90% yield, anhydrous ether
Alkyl halide + Base Nucleophilic substitution Azetidin-3-oxy alkyl ethers Requires controlled temp, base
Formation of 3-(Halopropyl) Derivatives
  • The 3-bromopropyl or 3-chloropropyl intermediates are typically synthesized by reacting 1,3-dibromopropane or 1,3-dichloropropane with phenols or alcohols under basic conditions (e.g., potassium carbonate) in solvents such as acetone or DMF at reflux temperature.
Reagent Solvent Base Temperature Product
1,3-Dibromopropane Acetone K2CO3 Reflux 3-Bromopropyl ether
1,3-Dibromopropane + Azetidin-3-ol DMF CsF 50°C 1-(3-(Azetidin-3-yloxy)propyl) intermediate
Coupling with Pyrrolidine
  • The terminal halide of the 3-(azetidin-3-yloxy)propyl intermediate undergoes nucleophilic substitution with pyrrolidine under reflux in polar aprotic solvents such as DMF or THF, often in the presence of a base to neutralize the generated acid.

  • This step yields the final compound 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine.

Reagent Solvent Base Temperature Product
Pyrrolidine + 3-bromopropyl azetidin-3-oxy intermediate DMF or THF K2CO3 or NaHCO3 Reflux 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine

Representative Synthetic Route Summary Table

Step Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Azetidin-3-one LAH, anhydrous ether, reflux Azetidin-3-ol High yield reduction
2 Azetidin-3-ol + 1,3-dibromopropane K2CO3, acetone, reflux 3-(Azetidin-3-yloxy)propyl bromide Ether formation
3 3-(Azetidin-3-yloxy)propyl bromide + Pyrrolidine DMF, K2CO3, reflux 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine Nucleophilic substitution

Analytical and Characterization Techniques

  • NMR Spectroscopy (¹H and ¹³C NMR):
    Characteristic chemical shifts for azetidine ring protons (~3.1–3.3 ppm), pyrrolidine ring protons, and propyl linker methylene groups confirm structure integrity.

  • FT-IR Spectroscopy:
    Identification of ether C–O stretching (~1100 cm⁻¹), azetidine C–N vibrations (~1200 cm⁻¹), and pyrrolidine ring vibrations.

  • Mass Spectrometry:
    Molecular ion peak confirming molecular weight (expected ~ exact mass depending on isotopes).

  • X-ray Crystallography:
    When available, provides definitive 3D structural confirmation of the azetidinyl ether linkage and pyrrolidine ring conformation.

Research Discoveries and Applications Related to Preparation

  • The azetidine ring is a strained heterocycle, and its incorporation into molecules like 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine requires careful control of reaction conditions to avoid ring opening or rearrangement.

  • Catalytic asymmetric methods for pyrrolidine synthesis (e.g., 1,3-dipolar cycloaddition of azomethine ylides) provide stereochemical diversity, which can be adapted for preparing chiral analogs of the title compound.

  • Protection strategies such as t-butanesulfonyl groups on azetidine nitrogen allow selective functionalization and deprotection under mild acidic conditions, facilitating multi-step syntheses.

Chemical Reactions Analysis

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity contribute to its ability to form stable complexes with biological molecules. The pyrrolidine ring’s non-planarity and stereogenicity enhance its binding affinity and selectivity for enantioselective proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxypropyl Substituents

Several pyrrolidine derivatives with phenoxypropyl substituents have been synthesized and studied, providing a basis for comparison:

Compound Name Substituent Molecular Formula Key Features Reference
1-(3-(4-Bromophenoxy)propyl)pyrrolidine 4-Bromophenoxy C₁₃H₁₈BrNO Bromine substitution enhances lipophilicity; potential halogen bonding interactions. Discontinued in commercial catalogs due to stability concerns .
1-(3-(4-Nitrophenoxy)propyl)pyrrolidine 4-Nitrophenoxy C₁₃H₁₈N₂O₃ Nitro group introduces electron-withdrawing effects; may influence redox properties. Structural similarity score: 0.94 (vs. azetidinyl derivative) .
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine 2-Methoxy-5-nitrophenoxy C₁₄H₂₁N₂O₄ Methoxy and nitro groups enhance solubility and bioactivity; intermediate in tyrosine kinase inhibitor synthesis .

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Azetidine’s smaller ring size (vs. phenyl groups) may reduce steric hindrance, enhancing binding to compact active sites .

Pharmacological and Stability Comparisons

Stability in Aqueous Media
  • 1-(2-Hydroxyethyl)pyrrolidine: A related compound studied for CO₂ capture. Blends with 3-amino-1-propanol showed moderate thermal stability but degraded under high O₂ and iron, forming ammonia and pyrrolidine .
  • 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine: Azetidine’s strained ring may increase susceptibility to hydrolysis compared to saturated pyrrolidine derivatives.
Receptor Targeting
  • Histamine H₃ Receptor Ligands: Compounds like 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine (compound 12 in ) exhibit dual activity as H₃ receptor antagonists and monoamine oxidase B inhibitors.
  • G9a/DNMT Inhibitors: The nitro-phenoxypropyl pyrrolidine derivative (compound 1 in ) was used to synthesize reversible epigenetic inhibitors. Azetidine’s rigidity could mimic transition states in enzyme binding .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Notes
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine ~210.3 1.2 (estimated) N/A Susceptible to ring-opening in acidic conditions
1-(3-(4-Bromophenoxy)propyl)pyrrolidine 284.19 2.8 <1 (DMSO) Degrades under UV light; discontinued
1-(3-(4-Nitrophenoxy)propyl)pyrrolidine 262.3 1.5 5–10 (DMSO) Stable at RT; nitro group prone to reduction

Table 2: Pharmacological Profiles

Compound Target IC₅₀/EC₅₀ (nM) Application
1-(3-(4-(tert-Butyl)phenoxy)propyl)pyrrolidine H₃ Receptor / MAO-B 120 (H₃), 450 (MAO-B) Neurodegenerative diseases
CM-272 (derived from nitrophenoxy-pyrrolidine) G9a/DNMT1 0.7 (G9a), 1.2 (DNMT1) Hematologic cancers

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine to improve yield and purity?

Answer: Synthesis optimization typically involves multi-step reactions, such as:

  • Azetidine ring preparation : Reacting azetidine derivatives with sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) under basic conditions (triethylamine) to form intermediates .
  • Coupling reactions : Using nucleophilic substitution (NaH/THF, 0°C) or cross-coupling (Pd(PPh₃)₄, Cs₂CO₃) to link the azetidine and pyrrolidine moieties via a propyloxy bridge .
  • Protecting groups : Employing tert-butyl carbamates (e.g., tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate) to stabilize reactive sites during synthesis .

Q. Key parameters for optimization :

ParameterImpactExample Conditions
Reaction temperatureControls selectivity0°C for substitution; 80°C for coupling
CatalystAffects reaction ratePd(PPh₃)₄ for cross-coupling
PurificationEnhances purityColumn chromatography (silica gel, hexane/EtOAc gradient)

Q. What analytical techniques are critical for characterizing 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine?

Answer:

  • Structural elucidation : Use NMR (¹H/¹³C) to confirm connectivity and stereochemistry. For example, azetidine protons appear as distinct triplets (δ 3.5–4.0 ppm) .
  • Purity assessment : HPLC with UV detection (λmax ~204–210 nm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₈N₂O₂: calculated 198.1368, observed 198.1371) .

Q. Common pitfalls :

  • Hydroscopicity of intermediates may require anhydrous handling .
  • Stereochemical ambiguity in azetidine rings necessitates chiral chromatography or X-ray crystallography .

Advanced Research Questions

Q. How do stereochemical variations in the azetidine and pyrrolidine rings influence biological activity?

Answer: Stereochemistry dictates binding affinity to targets like enzymes or receptors:

  • Azetidine conformation : The chair vs. boat conformation of azetidine affects hydrogen bonding with active sites (e.g., in kinase inhibitors) .
  • Pyrrolidine substituents : 3-substituted pyrrolidines (e.g., trifluoromethyl groups) enhance lipophilicity and membrane permeability .

Q. Experimental validation :

  • Molecular docking : Compare enantiomers' binding modes to targets (e.g., using AutoDock Vina).
  • Bioassays : Test enantiopure samples in cell-based models (e.g., IC₅₀ differences >10-fold indicate stereochemical dependency) .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for azetidine-pyrrolidine derivatives?

Answer: Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Compounds with t₁/₂ <30 min require prodrug strategies .
  • Solubility limitations : Improve aqueous solubility via salt formation (e.g., hydrochloride salts) or co-solvents (5% DMSO/PEG 400) .
  • Tissue penetration : Measure logP values; optimal range 1–3 for CNS-targeted compounds .

Case study : A derivative with poor in vivo efficacy showed 90% plasma protein binding, necessitating structural modification (e.g., adding polar groups) .

Q. How can researchers design experiments to evaluate the compound’s potential as a biochemical probe?

Answer:

  • Target identification : Perform affinity chromatography with immobilized compound to capture binding proteins .
  • Functional assays :
    • Enzyme inhibition : Test against kinase panels (e.g., EGFR, BRAF) .
    • Receptor modulation : Use calcium flux assays (FLIPR) for GPCR targets .
  • Off-target profiling : Screen against safety panels (hERG, CYP450 isoforms) to rule out toxicity .

Q. Data interpretation :

Assay TypeKey MetricExample Result
Kinase inhibitionIC₅₀50 nM for EGFR
hERG inhibition% inhibition at 10 µM<30% (safe threshold)

Q. What computational methods predict the stability of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine under varying pH conditions?

Answer:

  • Quantum mechanics (QM) : Calculate pKa values (e.g., Gaussian09 at B3LYP/6-31G* level) to identify labile protons .
  • Molecular dynamics (MD) : Simulate hydrolysis pathways (e.g., acid-catalyzed ring-opening of azetidine) .
  • Degradation studies : Validate predictions with forced degradation (pH 1–13, 40°C) and HPLC monitoring .

Example finding : The azetidine ring is stable at pH 4–8 but undergoes hydrolysis at pH <2, forming pyrrolidin-3-ol derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer activity of pyrrolidine-azetidine hybrids?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times (72 hr) .
  • Control variables : Test under hypoxia (5% O₂) vs. normoxia to mimic tumor microenvironments .
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. autophagy pathways) .

Q. Critical factors :

  • Batch-to-batch variability in compound synthesis (e.g., enantiomeric excess) .
  • Assay interference from residual solvents (e.g., DMSO >0.1% causes false positives) .

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